molecular formula C21H20N2O4S B2442692 Ethyl 2-(4-ethoxybenzamido)-4-phenylthiazole-5-carboxylate CAS No. 312605-10-0

Ethyl 2-(4-ethoxybenzamido)-4-phenylthiazole-5-carboxylate

Cat. No. B2442692
CAS RN: 312605-10-0
M. Wt: 396.46
InChI Key: OATBTMLJAXUTKT-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are typically used to determine the structure of a compound .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. Thiazoles can undergo a variety of reactions, including electrophilic and nucleophilic substitutions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity. These properties are determined by the structure of the compound and its functional groups .

Scientific Research Applications

Synthesis and Application in Organic Chemistry

  • Synthesis of Diverse Heterocycles : Thiazole derivatives serve as versatile intermediates in synthesizing a wide range of heterocyclic compounds. For example, Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate has been utilized to create trifluoromethylated oxazoles, thiazoles, imidazoles, 1,2,4-triazines, and pyridines, showcasing the synthetic utility of thiazole derivatives in accessing a diverse set of heterocycles with potential application in material science and drug discovery (Honey et al., 2012).

  • Antimicrobial and Antioxidant Activities : Ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and related compounds have demonstrated significant antimicrobial and antioxidant properties. This underscores the potential of thiazole derivatives in developing new antimicrobial and antioxidant agents, which can be pivotal in addressing drug resistance and oxidative stress-related diseases (Raghavendra et al., 2016).

  • Chemical Modifications and Activity Studies : The chemical modification of Ethyl 2-amino-4-methylthiazole-5-carboxylate has been extensively studied, demonstrating its role as a foundational structure for synthesizing derivatives with antimicrobial activities. Such studies not only advance our understanding of structure-activity relationships but also contribute to the development of new therapeutics (Desai et al., 2019).

  • Fluorescent Probes for Biological Applications : Derivatives of thiazole compounds have been used to create fluorescent probes for detecting biothiols in living cells. These probes are vital for studying cellular functions and diagnosing diseases, highlighting the utility of thiazole derivatives in bioanalytical chemistry and cellular biology (Wang et al., 2017).

Safety and Hazards

The safety and hazards associated with a compound depend on its reactivity and toxicity. This information is typically provided in a material safety data sheet (MSDS) .

Future Directions

The future directions for research on this compound would depend on its potential applications. Thiazole derivatives have been studied for their potential use in a variety of areas, including medicinal chemistry .

properties

IUPAC Name

ethyl 2-[(4-ethoxybenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4S/c1-3-26-16-12-10-15(11-13-16)19(24)23-21-22-17(14-8-6-5-7-9-14)18(28-21)20(25)27-4-2/h5-13H,3-4H2,1-2H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OATBTMLJAXUTKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C(=O)OCC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(4-ethoxybenzamido)-4-phenylthiazole-5-carboxylate

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